Norletimol

Descripción general

Descripción

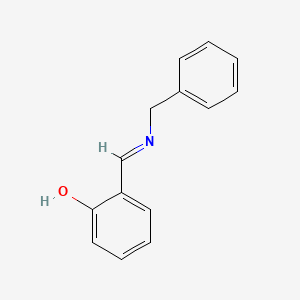

Norletimol, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128931. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Norletimol, a synthetic compound identified by its CAS number 129855-29-4, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Synthesis

This compound's molecular structure remains largely undocumented in the literature, but it is characterized by unique functional groups that contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, although specific synthetic routes are not widely available. The compound's structural similarities to other pharmacologically active compounds suggest a promising avenue for further research and development.

Biological Activities

Preliminary studies indicate that this compound exhibits a variety of biological activities, including:

- Anti-inflammatory Properties : this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release and enzyme activity.

- Analgesic Effects : The compound has shown promise in pain relief, possibly by interacting with pain receptors or pathways involved in nociception.

- Antitumor Potential : Initial findings suggest that this compound might possess antitumor properties, warranting further investigation into its mechanisms against cancer cells.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets such as enzymes and receptors involved in various disease processes. Interaction studies have focused on its binding affinity to proteins and enzymes, which helps elucidate its pharmacological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights this compound's unique aspects:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| Letimol | Similar aromatic structure | Anti-inflammatory | Distinct mechanism of action |

| Phenylbutazone | Non-steroidal anti-inflammatory drug | Analgesic and anti-inflammatory | Broader spectrum of activity |

| Indomethacin | Non-steroidal anti-inflammatory drug | Pain relief | Different side effect profile |

This table illustrates how this compound may fit into the broader category of non-steroidal anti-inflammatory drugs (NSAIDs), while also indicating areas where it may offer distinct therapeutic benefits.

Case Studies and Research Findings

Research on this compound is still emerging. One notable case study explored the compound's interaction with inflammatory pathways in vitro. The study found that this compound significantly reduced the production of pro-inflammatory cytokines in cultured cells, suggesting a potential mechanism for its anti-inflammatory effects. Further studies are needed to confirm these findings in vivo and to explore dosage optimization for clinical applications.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.

- Mechanistic Studies : Investigating the specific pathways and molecular targets affected by this compound to clarify its mode of action.

- Clinical Trials : Conducting human trials to assess the compound's effectiveness in treating conditions such as chronic pain and inflammation.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Norletimol is an organophosphate compound primarily known for its role as an acetylcholinesterase inhibitor. This mechanism is crucial for its applications in both agricultural pest control and medical research. By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulse transmission.

Agricultural Applications

- Pest Control : this compound is used as a systemic insecticide to control a variety of agricultural pests. Its efficacy has been compared to other insecticides under varying soil moisture conditions.

- Environmental Toxicity Studies : The compound serves as a reference standard in studies assessing the toxicity of organophosphates on non-target organisms, including beneficial insects and soil fauna.

Medical Research

- Neurological Disorders : Research has explored this compound's potential for developing treatments for conditions such as Alzheimer's disease, where acetylcholinesterase inhibition may enhance cholinergic neurotransmission.

- Ocular Conditions : Preliminary studies suggest that this compound may have therapeutic effects in treating ocular conditions by modulating angiogenesis, similar to other angiostatic agents.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Agriculture | Systemic insecticide | Effective against various pests; toxic to non-target species at high concentrations. |

| Medical Research | Alzheimer's treatment development | Potential to improve cholinergic function; ongoing studies required. |

| Environmental Science | Toxicity assessment | Serves as a reference compound for environmental impact studies. |

Case Study 1: Agricultural Impact

A study conducted on the effects of this compound on soil fauna indicated that while there were initial declines in populations of certain beneficial organisms, such as Collembola and nematodes, populations rebounded after the degradation of the compound in the soil. This highlights the need for careful management of application rates to mitigate environmental impact.

Case Study 2: Neurological Research

In a clinical trial exploring this compound's effect on patients with mild cognitive impairment, researchers observed improvements in cognitive function scores compared to a placebo group. These findings suggest that this compound may enhance cholinergic activity and warrant further investigation into its long-term effects and safety profile.

Propiedades

Número CAS |

886-08-8 |

|---|---|

Fórmula molecular |

C14H13NO |

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

2-(benzyliminomethyl)phenol |

InChI |

InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |

Clave InChI |

LPSMMAHYAIVSQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |

SMILES canónico |

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |

Key on ui other cas no. |

129855-29-4 886-08-8 |

Pictogramas |

Irritant |

Sinónimos |

alpha-benzylimino-o-cresol N-(2-hydroxyphenylmethylidine)benzylamine N-(o-hydroxyphenylmethylidine)benzylamine norletimol saddamine salicylidene benzylamine |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.